molecular formula C9H14N4O B13064110 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

Cat. No.: B13064110
M. Wt: 194.23 g/mol
InChI Key: HMXZZHNFDFIFJW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrano[4,3-d]pyrimidine core, a structure recognized as a privileged motif in the development of biologically active molecules . The hydrazinyl functional group attached to this core provides a versatile handle for further chemical modification, allowing researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies . Compounds based on the pyrano[4,3-d]pyrimidine and thiopyrano[4,3-d]pyrimidine scaffolds have demonstrated promising antitumor properties in scientific research . These derivatives are investigated as potential inhibitors of key cellular signaling pathways, such as the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is frequently dysregulated in cancers . Furthermore, related pyrano[2,3-d]pyrimidine structures have been explored as novel inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), a well-validated target in oncology . The structural features of this reagent make it a valuable precursor for synthesizing novel compounds aimed at these and other biological targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use by trained professionals and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)hydrazine

InChI

InChI=1S/C9H14N4O/c1-5-3-8-7(6(2)14-5)4-11-9(12-8)13-10/h4-6H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

HMXZZHNFDFIFJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(O1)C)NN

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Intramolecular Cyclization and Hydrazinolysis

A representative method adapted from related pyrano[4,3-d]pyrimidine derivatives synthesis involves:

  • Step 1: Intramolecular Cyclization
    Starting from a suitable dicarbonyl precursor such as dimethyl 3,3-thiodipropionate, intramolecular cyclization is induced using a strong base like sodium hydride (NaH). This forms a key cyclic intermediate as a viscous oil.

  • Step 2: Condensation with Urea
    The cyclic intermediate is refluxed with urea for 24 hours, yielding a thiopyrano[4,3-d]pyrimidine-2,4-dione derivative.

  • Step 3: Chlorination
    The dione compound is treated with phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF) at elevated temperature (~115 °C) to introduce chloro substituents, forming a dichlorinated pyrimidine intermediate.

  • Step 4: Nucleophilic Substitution
    The 4-chloride position is selectively substituted with morpholine via nucleophilic displacement, producing a morpholino-substituted intermediate.

  • Step 5: Hydrazinolysis
    Treatment of the morpholino intermediate with hydrazine hydrate (80%) at 85 °C for 1 hour leads to displacement of the morpholine group by the hydrazinyl group, yielding the key 2-hydrazinyl pyrano[4,3-d]pyrimidine compound.

This sequence yields the target compound as a white solid with moderate to good yields (approximately 50-85%) depending on the step and purification.

Catalytic One-Pot Multicomponent Reactions (MCRs)

Recent advances have shown that the pyrano[4,3-d]pyrimidine core can be synthesized via one-pot multicomponent reactions involving:

  • Aromatic aldehydes
  • Urea or thiourea
  • 3,4-dihydro-2H-pyran or similar cyclic ethers

These reactions are catalyzed by various hybrid catalysts including:

  • Organocatalysts
  • Metal-based nanocatalysts (e.g., Fe3O4@PVA-Cu(II))
  • Ionic liquids
  • Acidic heterogeneous catalysts (e.g., Fe3O4@Ph-PMO-NaHSO4)

The one-pot MCR approach allows simultaneous formation of the pyrano and pyrimidine rings with excellent diastereoselectivity and high yields (65–97%) under mild conditions such as reflux in ethanol or solvent-free heating.

Nanocatalyst-Assisted Synthesis

Iron oxide-based magnetic nanoparticles functionalized with catalytic groups have been employed to enhance reaction rates and facilitate catalyst recovery. For example:

Catalyst Reaction Conditions Yield (%) Reaction Time Reusability
Fe3O4@PVA-Cu(II) NPs Ethanol, reflux 65–97 22 min Up to 4 cycles without loss
Fe3O4@Ph-PMO-NaHSO4 Water, 80 °C 86–97 7–30 min Up to 5 cycles

These catalysts promote the three-component condensation of aromatic aldehydes, barbituric acid derivatives, and malononitrile or urea derivatives to form pyrano[4,3-d]pyrimidine analogs efficiently.

Reaction Conditions and Yields Summary

Step Reaction Conditions Yield (%) Notes
1 Intramolecular cyclization of dimethyl 3,3-thiodipropionate NaH (60%), room temp High (not specified) Yellow viscous oil intermediate
2 Condensation with urea Reflux, 24 h Good Forms pyrimidine-2,4-dione
3 Chlorination POCl3, DMF (cat.), 115 °C, 3 h ~85 Yellow solid
4 Nucleophilic substitution with morpholine Room temp Moderate Key intermediate
5 Hydrazinolysis with hydrazine hydrate 85 °C, 1 h ~50 White solid hydrazinyl derivative

Mechanistic Insights

  • The intramolecular cyclization forms the pyran ring fused to the pyrimidine core.
  • Chlorination activates the pyrimidine ring for nucleophilic substitution.
  • Hydrazinolysis replaces the morpholine moiety with hydrazine, introducing the hydrazinyl group critical for biological activity.
  • Nanocatalysts facilitate the multicomponent reactions by providing Lewis acidic sites and enhancing substrate activation.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents at the hydrazinyl position.

Scientific Research Applications

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

CB-5083: A Pyrano[4,3-d]pyrimidine Derivative

CB-5083 (1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide) shares the pyrano[4,3-d]pyrimidine core but substitutes the hydrazinyl group with a benzylamino moiety and adds an indole carboxamide side chain. This modification confers potent ATPase-inhibitory activity against p97, a protein critical in cancer cell protein homeostasis, with an IC₅₀ of 11 nM .

Property 2-Hydrazinyl-5,7-dimethyl Derivative CB-5083
Core Structure Pyrano[4,3-d]pyrimidine Pyrano[4,3-d]pyrimidine
Key Substituents Hydrazinyl, 5,7-dimethyl Benzylamino, indole carboxamide
Biological Target Kinases, DNA/metalloenzymes (hypothesized) p97 ATPase
IC₅₀ Not reported 11 nM (p97)

Pyrazolo[4,3-d]pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidines, such as those studied by [], replace the pyran ring with a pyrazole ring. These compounds exhibit CDK2/Cyclin E inhibition and antitumor activity but lack the hydrazinyl group. For example, derivatives with amino or methylsulfonyl substituents showed micromolar-range cytotoxicity against MCF-7 and K-562 cell lines.

2,4-Dichloro-pyrano[4,3-d]pyrimidine

This analog (CAS 944902-88-9) features chloro substituents at the 2- and 4-positions. However, the lack of a hydrazinyl group limits its hydrogen-bonding capacity compared to the target compound .

Comparison with Isomeric Pyranopyrimidines

Pyranopyrimidine isomers differ in ring fusion positions, leading to distinct pharmacological profiles:

Pyrano[2,3-d]pyrimidines

These isomers, such as 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Figure 4A in []), prioritize substitutions at the 4- and 6-positions. They demonstrate tyrosine phosphatase inhibition and antitumor activity but lack the 5,7-dimethyl groups, which may reduce metabolic stability .

Pyrano[3,4-d]pyrimidines

Compounds like 4-fused anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Figure 4F in []) exhibit acrylamide side chains that enhance covalent binding to kinase targets. The [4,3-d] isomer’s methyl groups may instead promote non-covalent interactions .

Substituent Effects on Bioactivity

  • Chloro vs. Methyl : Chloro substituents (e.g., 2,4-dichloro analog) improve electrophilicity but may introduce toxicity concerns .

Biological Activity

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its pharmacological properties and therapeutic potential.

The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of 194.23 g/mol. The structure consists of a pyrano-pyrimidine framework that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the available literature for this compound directly, similar compounds in the pyrimidine family have been synthesized using hydrazine derivatives and various carbonyl compounds under reflux conditions.

Antimicrobial Activity

Research has indicated that derivatives of pyrano-pyrimidines exhibit significant antimicrobial properties. For instance, studies show that certain derivatives demonstrate strong inhibition against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 0.22 μg/mL .

Anticancer Potential

This compound and its analogs have been evaluated for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. For example, one study reported IC₅₀ values ranging from 7.01 μM to 14.31 μM against different cancer cell lines .

The biological mechanisms underlying the activity of pyrano-pyrimidines are thought to involve inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. Some studies suggest that these compounds may act as inhibitors of protein kinases or other targets involved in cell signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrano-pyrimidine derivatives including this compound. The results indicated that compounds with hydrazinyl groups displayed enhanced activity compared to their non-hydrazinyl counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicating apoptosis induction .

Data Tables

Biological Activity MIC (μg/mL) IC₅₀ (μM) Target Pathway
Antimicrobial0.22 - 0.25N/ACell membrane integrity
Anticancer (HeLa)N/A7.01 - 14.31Apoptosis pathway
Anticancer (MCF-7)N/A8.55 - 14.31Cell cycle regulation

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